
Allyl-d5 bromide
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Overview
Description
Allyl-d5 bromide is a deuterated form of allyl bromide, where the hydrogen atoms in the allyl group are replaced with deuterium. This compound is represented by the molecular formula C3D5Br and has a molecular weight of 126.01 g/mol . It is primarily used in research settings, particularly in studies involving isotopic labeling and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyl-d5 bromide can be synthesized through the reaction of deuterated allyl alcohol with hydrobromic acid. The general reaction is as follows:
C3D5OH + HBr → C3D5Br + H2O
This reaction typically requires an acidic environment and is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromide .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of deuterated propene and bromine in a halogen-exchange reaction. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound .
Types of Reactions:
- this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, carbanions, and alkoxides. For example:
Substitution Reactions:
Biological Activity
Allyl-d5 bromide (C₃D₅Br) is a deuterated derivative of allyl bromide, characterized by the replacement of five hydrogen atoms with deuterium. This substitution enhances its utility in various chemical and biological applications, particularly in organic synthesis and analytical chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
This compound acts primarily as an electrophilic alkylating agent . It reacts with nucleophiles such as amines, carbanions, and alkoxides to introduce the allyl group into various organic compounds. The mechanism involves the formation of a reactive intermediate that can undergo further transformations to yield complex molecular structures.
Key Features
- Electrophilicity : The presence of bromine makes this compound a potent electrophile, facilitating nucleophilic attacks.
- Reactivity : The compound is particularly reactive in the presence of catalysts like Zn/ZnBr₂, which can enhance its alkylation potential.
Biochemical Pathways
The biochemical pathways influenced by this compound depend on the specific reactions it participates in. For example, it plays a crucial role in the Prins cyclisation , a significant reaction in synthesizing tetrahydropyran derivatives. This reaction is vital for producing various pharmaceutical compounds and other organic materials.
Synthesis Examples
- Tetrahydropyrans : this compound can react with aldehydes to form 2,6-disubstituted 4-bromotetrahydropyrans, showcasing its utility in synthetic organic chemistry.
- N-Allylation : In pharmacological studies, this compound has been used to prepare N-allylated analogs of dopamine receptor ligands, demonstrating its relevance in drug design and development .
Case Studies and Research Findings
Several studies have highlighted the biological implications and applications of this compound:
Comparative Analysis
To better understand the unique properties of this compound compared to its non-deuterated counterpart, the following table summarizes key characteristics:
Property | Allyl Bromide (C₃H₅Br) | This compound (C₃D₅Br) |
---|---|---|
Electrophilicity | High | High |
Reactivity | More reactive | Less reactive due to deuteration |
Analytical Applications | Standard | Enhanced (mass spectrometry) |
Biological Studies | Limited | Emerging |
Scientific Research Applications
Organic Synthesis
Allylation Reactions
Allyl-d5 bromide is frequently used in allylation reactions to introduce allyl groups into various substrates. Its role as a nucleophile allows it to participate in:
- Suzuki Coupling Reactions : It is employed in the synthesis of stereodefined allylated arenes through palladium-catalyzed coupling with arylboronic acids. This method is crucial for creating complex organic molecules with specific stereochemistry .
- Barbier-Type Allylation : The compound is utilized in Barbier-type reactions where it reacts with aldehydes and ketones to form allylic alcohols, which are valuable intermediates in organic synthesis .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmaceutical compounds. Its deuterated nature can enhance the pharmacokinetic profiles of drugs by altering metabolic pathways, thus improving their efficacy and reducing side effects. Notable applications include:
- Synthesis of Anticancer Agents : Research has shown that deuterated compounds can exhibit improved biological activity. This compound is involved in synthesizing novel anticancer agents that leverage its unique isotopic properties .
- Development of Diagnostic Agents : The compound's labeling capabilities make it suitable for creating tracers used in imaging studies, facilitating the understanding of drug behavior within biological systems .
Environmental Science
Pollution Studies
this compound has been studied as an environmental pollutant due to its potential toxicity and mutagenicity. Research indicates that it can bind to DNA, leading to mutagenic effects, which raises concerns regarding its ecological impact . Studies have focused on:
- Toxicological Assessments : Investigations into its mutagenic properties have been conducted using various assays, including the Ames test, which evaluates the mutagenicity of chemicals using bacterial strains .
- Environmental Monitoring : The compound's presence in air samples has been documented, highlighting the need for monitoring its levels as part of environmental health assessments .
Case Studies
Q & A
Q. What safety protocols are critical when handling Allyl-d5 bromide in laboratory settings?
Basic
this compound, like its non-deuterated counterpart, is highly flammable (Category 1 under GHS) and reacts violently with water, releasing toxic gases. Key safety measures include:
- Ventilation : Use fume hoods to prevent vapor accumulation .
- Static Control : Ground equipment to avoid electrostatic discharge, which can ignite vapors .
- Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, nitrile gloves (tested for chemical compatibility), and safety goggles. Respiratory protection (e.g., N100/P3 masks) is required if ventilation is insufficient .
- Storage : Keep in sealed containers under inert gas (e.g., argon) at 4°C to minimize degradation and moisture exposure .
Q. What synthetic routes are effective for laboratory-scale preparation of this compound?
Basic
Deuterated allyl bromides are typically synthesized via isotopic exchange or deuterated precursor strategies:
- Deuterium Exchange : React allyl bromide with D₂O in the presence of a catalyst (e.g., Pd/C) under controlled conditions. However, this may yield partial deuteration .
- Grignard Reagent Adaptation : Use deuterated reagents (e.g., CD₃MgBr) in THF with propargyl-d5 alcohol, followed by HBr quenching. Monitor reaction progress via GC-MS to confirm deuteration .
- Purification : Distill under reduced pressure (40–60°C at 0.1 bar) and verify isotopic purity using ¹H/²H NMR .
Q. How does deuterium substitution in this compound influence its vibrational spectroscopy?
Advanced
Deuteration shifts vibrational modes due to increased mass and altered force constants:
- Raman Spectroscopy : The allyl-d5 radical shows distinct ν₄ (C–D bend, ~950 cm⁻¹) and ν₇ (C–C–D stretch, ~1200 cm⁻¹) modes, absent in the protonated form. Overtones like 2ν₁₂ (2× C–D torsion) are also observed .
- IR Reassignment : Earlier IR bands for allyl-h5 were misassigned; deuterated data validated via ab initio calculations (e.g., CCSD(T)) corrected these discrepancies .
Q. What computational methods validate vibrational frequencies of this compound radicals?
Advanced
Force field analysis combines experimental Raman/IR data with quantum mechanical modeling:
- Parameterization : Fit experimental frequencies (e.g., allyl-d5 ν₄, ν₅) to Urey-Bradley force fields, adjusting bond stretching (k₁, k₂) and angle bending (kθ) constants .
- Ab Initio Benchmarks**: Compare DFT (B3LYP/6-311++G**) results with resonance Raman data to refine force constants. For allyl-d5, computed ν₇ (1215 cm⁻¹) matches experimental 1203 cm⁻¹ within 1% error .
Q. How should researchers resolve discrepancies in reported vibrational frequencies for this compound?
Data Contradiction
Discrepancies often arise from isotopic impurities or computational approximations:
- Purity Verification : Use high-resolution mass spectrometry (HRMS) to confirm ≥98% deuteration. Impurities (e.g., allyl-h5) skew ν(C–D) bands .
- Method Calibration : Cross-validate Raman setups with standards (e.g., benzene-d6) and replicate excitation wavelengths (223–247 nm for allyl-d5) .
- Theoretical Harmonization : Re-optimize computational models (e.g., CCSD(T) vs. DFT) to align with experimental overtone intensities .
Q. What experimental designs are optimal for analyzing isotopic effects in this compound reactions?
Experimental Design
- Kinetic Isotope Effects (KIE) : Compare reaction rates of allyl-d5 vs. allyl-h5 bromide in SN2 mechanisms (e.g., with NaSH). Use ¹H/²H NMR to track deuterium retention .
- Solvent Selection : Use deuterated solvents (e.g., CD₃CN) to minimize proton exchange interference. Control humidity (<5 ppm H₂O) via molecular sieves .
- In Situ Monitoring : Employ Raman spectroscopy to observe intermediate deuterated radicals during photolysis .
Q. What challenges arise in achieving high isotopic purity in this compound synthesis?
Advanced
- Deuterium Loss : Acidic protons in precursors (e.g., propargyl alcohol) may undergo H/D exchange. Use fully deuterated starting materials (e.g., CD₂=CDCD₂OH) .
- Side Reactions : Trace moisture hydrolyzes this compound to d5-allyl alcohol. Employ Schlenk-line techniques for anhydrous conditions .
- Analytical Limits : Low-resolution NMR may miss minor protonated impurities. Use ²H NMR (61.4 MHz) or FTIR for trace detection .
Q. Which analytical techniques confirm isotopic labeling and purity of this compound?
Methodological
Properties
IUPAC Name |
3-bromo-1,1,2,3,3-pentadeuterioprop-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br/c1-2-3-4/h2H,1,3H2/i1D2,2D,3D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHELZAPQIKSEDF-RHPBTXKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])Br)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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